L-Valine, N-[(5-bromo-2-thienyl)sulfonyl]-
Description
Significance of Sulfonamide Functional Groups in Medicinal Chemistry
The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. researchgate.net
The journey of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. nih.govresearchgate.net This discovery marked a turning point in the treatment of bacterial infections and paved the way for the development of a vast number of sulfa drugs. mdpi.comchemspider.com Historically, sulfonamides were instrumental in reducing mortality from various infectious diseases before the widespread availability of penicillin. mdpi.comchemspider.com
In the contemporary era, the relevance of sulfonamides has expanded far beyond their antibacterial origins. They are integral components of drugs used to treat a multitude of conditions, including viral infections, cancer, inflammation, and diseases of the central nervous system. researchgate.netnih.gov Their continued prevalence in modern drug discovery underscores their enduring importance. nih.gov
The sulfonamide functional group's versatility stems from its ability to be readily incorporated into diverse molecular architectures. This structural adaptability allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Sulfonamides can act as mimics of other functional groups, such as amides, and can participate in various non-covalent interactions with biological targets, including hydrogen bonding. This versatility has led to their use in a broad spectrum of drug classes, including diuretics, anticonvulsants, and protease inhibitors. researchgate.net The ability to attach different substituents to the sulfonamide nitrogen and the sulfonyl group provides a powerful tool for generating chemical libraries with a wide range of biological activities.
Role of Valine and Amino Acid Scaffolds in Pharmaceutical Design
Amino acids are the fundamental building blocks of proteins and play a crucial role in numerous physiological processes. Their incorporation into drug molecules can enhance efficacy, selectivity, and pharmacokinetic profiles.
L-valine is one of the twenty proteinogenic amino acids and is classified as an essential, branched-chain amino acid. In pharmaceutical design, the chirality of L-valine is of paramount importance. As a chiral building block, it allows for the synthesis of stereochemically defined molecules, which is critical for achieving specific interactions with biological targets that are themselves chiral. The isopropyl side chain of valine is hydrophobic, which can influence the binding of a drug molecule to its target receptor or enzyme. The use of natural amino acids like L-valine in drug synthesis can also leverage existing cellular uptake and transport mechanisms.
The integration of amino acids into bioactive molecules is a widely employed strategy in drug discovery to improve their therapeutic properties. Amino acid scaffolds can enhance the water solubility of a drug, which is often a challenge for small molecule therapeutics. They can also provide handles for further chemical modification and can influence the metabolic stability of a compound. By mimicking natural peptides, amino acid-containing drugs can exhibit high binding affinity and selectivity for their targets. The conjugation of amino acids to other bioactive moieties can lead to synergistic effects and the development of novel therapeutic agents with improved efficacy.
Overview of Thiophene-Containing Scaffolds in Drug Discovery
Thiophene (B33073) is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry. This designation is due to its frequent appearance in a wide range of biologically active compounds.
The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it has similar steric and electronic properties. This allows for its substitution in place of a phenyl group to modulate a compound's biological activity and physicochemical properties, such as metabolic stability and binding affinity. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be advantageous for drug-receptor interactions.
Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. A number of FDA-approved drugs contain a thiophene moiety, highlighting its importance in successful drug design. The bromination of the thiophene ring, as seen in N-[(5-bromothien-2-yl)sulfonyl]valine, can further influence the molecule's properties by altering its electronic nature and providing a potential site for further chemical modification.
Thiophene Ring System as a Bioisostere and its Role in Pharmaceutical Agents
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent structural motif in a multitude of pharmaceutical agents. nih.gov One of its most valuable roles in medicinal chemistry is that of a bioisostere for the phenyl ring. researchgate.net Bioisosteric replacement is a strategy used to modify a lead compound by substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of creating a new compound with improved biological activity or a better pharmacokinetic profile. researchgate.net
The thiophene ring is considered a bioisostere of the benzene ring due to its similar size, planarity, and pi-electron cloud. This substitution can lead to several advantages in drug design:
Improved Physicochemical Properties: Replacing a phenyl group with a thiophene ring can alter a molecule's solubility, lipophilicity, and metabolic stability. nih.gov
Enhanced Biological Activity: The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially leading to stronger interactions with biological targets. nih.gov
Novel Intellectual Property: The creation of novel chemical entities through bioisosteric replacement is a key aspect of drug discovery and development.
The versatility of the thiophene ring is evident in the wide range of approved drugs that contain this moiety, spanning various therapeutic areas such as anti-inflammatory, antimicrobial, and antifungal agents. nih.gov
Consideration of Halogen Substitution Patterns on Molecular Properties
The introduction of halogen atoms, such as bromine, onto a drug candidate is a common tactic in medicinal chemistry to fine-tune its properties. researchgate.net The specific halogen and its position on the aromatic ring can have profound effects on the molecule's electronic and steric characteristics, which in turn influence its biological activity. nih.gov
Key considerations for halogen substitution include:
Lipophilicity: Halogens are generally lipophilic, and their addition can increase a compound's ability to cross cell membranes. mdpi.com
Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the drug's half-life. mdpi.com
Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can enhance binding affinity. acs.orgresearchgate.net The strength of this interaction generally increases with the size of the halogen, following the trend I > Br > Cl > F. acs.org
In the case of N-[(5-bromothien-2-yl)sulfonyl]valine, the bromine atom on the thiophene ring is expected to significantly impact its molecular properties and potential biological activity.
Rationale for Academic Research on N-[(5-bromothien-2-yl)sulfonyl]valine and Related Analogs
The academic interest in compounds like N-[(5-bromothien-2-yl)sulfonyl]valine stems from the potential to create novel therapeutic agents by combining the established pharmacophoric features of sulfonamides, amino acids, and substituted thiophenes. Research in this area is often driven by the pursuit of new treatments for a variety of diseases.
Thiophene-based sulfonamides have been investigated for their potential as inhibitors of various enzymes, including carbonic anhydrases. researchgate.net The incorporation of an amino acid moiety can provide a handle for further chemical modification and may influence the compound's selectivity for specific biological targets. mdpi.comnih.gov
The systematic exploration of analogs of N-[(5-bromothien-2-yl)sulfonyl]valine, by varying the amino acid component or the substitution pattern on the thiophene ring, allows researchers to conduct structure-activity relationship (SAR) studies. These studies are crucial for understanding how specific structural features contribute to a compound's biological activity and for optimizing lead compounds into potential drug candidates.
Properties
CAS No. |
813530-45-9 |
|---|---|
Molecular Formula |
C9H12BrNO4S2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
(2S)-2-[(5-bromothiophen-2-yl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H12BrNO4S2/c1-5(2)8(9(12)13)11-17(14,15)7-4-3-6(10)16-7/h3-5,8,11H,1-2H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
DIFCADKEDMZWJM-QMMMGPOBSA-N |
solubility |
not available |
Origin of Product |
United States |
Synthetic Methodologies for N 5 Bromothien 2 Yl Sulfonyl Valine and Its Derivatives
General Strategies for Sulfonamide Formation
The sulfonamide functional group is a cornerstone in medicinal chemistry, and numerous methods for its synthesis have been developed, ranging from classical approaches to more modern, environmentally conscious techniques. ijpsjournal.comcbijournal.comthieme-connect.com
Classical Sulfonyl Chloride-Amine Coupling Approaches
The most traditional and widely employed method for the synthesis of sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.com This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
This robust method is favored for its high yields and the general availability of the starting materials. thieme-connect.com The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. Common bases used include pyridine, triethylamine, or aqueous sodium carbonate. cbijournal.comsci-hub.se While effective, this method can be limited by the sensitivity of the sulfonyl chloride to moisture and the need to prepare these often unstable intermediates. thieme-connect.com
Table 1: Common Bases in Classical Sulfonamide Synthesis
| Base | Solvent | Key Features |
| Pyridine | Dichloromethane, Chloroform | Acts as both a base and a catalyst. |
| Triethylamine | Dichloromethane, Tetrahydrofuran | A common, non-nucleophilic organic base. |
| Sodium Carbonate | Water, Biphasic systems | An inorganic base often used in aqueous or biphasic conditions. sci-hub.se |
Advanced and Green Synthetic Methods for Sulfonamide Synthesis
In recent years, a significant focus has been placed on developing more sustainable and efficient methods for sulfonamide synthesis, aiming to reduce waste and avoid hazardous reagents. researchgate.netrsc.org These "green" approaches often utilize alternative starting materials and reaction conditions.
One notable advancement is the one-pot synthesis of sulfonamides from thiols. This is achieved through the in situ generation of sulfonyl chlorides via oxidative chlorination, which are then immediately reacted with an amine. rsc.orgresearchgate.net Reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) have been effectively used as oxidants in sustainable solvents such as water or ethanol. rsc.org
Other innovative methods include:
Metal-free N-sulfonylation: Direct coupling of sodium sulfinates with azoles or benzimidazoles provides a greener alternative to traditional methods. cbijournal.com
Electrochemical Synthesis: The oxidative coupling of thiols and amines driven by electricity offers a reagent-free and environmentally benign pathway to sulfonamides. rsc.org
Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a stable and solid source of SO₂, enabling the synthesis of sulfonamides from aryl boronic acids and amines under copper catalysis. thieme-connect.comorganic-chemistry.org
These advanced methodologies often provide advantages in terms of functional group tolerance, milder reaction conditions, and reduced environmental impact. sci-hub.seresearchgate.net
N-Protection Strategies in Sulfonamide Synthesis for Complex Scaffolds
In the synthesis of complex molecules containing multiple reactive sites, such as amino acids, the use of protecting groups is often essential to ensure regioselectivity. The amino group of an amino acid must be protected during certain transformations to prevent unwanted side reactions.
The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a notable protecting group for amines in the context of sulfonamide synthesis. orgsyn.org SES-Cl (2-(trimethylsilyl)ethanesulfonyl chloride) reacts with an amine to form a stable SES-sulfonamide. This protecting group is robust and compatible with a wide range of reaction conditions. orgsyn.org
A key advantage of the SES group is its selective removal under mild, fluoride-mediated conditions, typically using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or cesium fluoride. orgsyn.org This orthogonality allows for the deprotection of the amine without affecting other sensitive functional groups that might be present in the molecule.
Table 2: Deprotection Conditions for the SES Group
| Reagent | Solvent | Temperature |
| Tetrabutylammonium fluoride (TBAF) | Acetonitrile | Elevated |
| Cesium fluoride (CsF) | Dimethylformamide (DMF) | Elevated |
| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | Not specified | Not specified |
| Hydrofluoric acid (HF) | Not specified | Not specified |
Synthesis of 5-Bromothien-2-yl Sulfonyl Precursors
The synthesis of N-[(5-bromothien-2-yl)sulfonyl]valine requires the preparation of the key intermediate, 5-bromothiophene-2-sulfonyl chloride. This is typically achieved through the sulfonation of a brominated thiophene (B33073) derivative.
Methodologies for Thienyl Sulfonyl Moiety Construction
The direct chlorosulfonation of thiophene and its derivatives is a common method for the preparation of thienyl sulfonyl chlorides. This reaction introduces the -SO₂Cl group onto the thiophene ring. For the synthesis of 5-bromothiophene-2-sulfonyl chloride, the starting material is 2-bromothiophene (B119243).
A documented method involves the reaction of 2-bromothiophene with chlorosulfonic acid in a solvent such as carbon tetrachloride to yield 5-bromothiophene-2-sulfonyl chloride. researchgate.net This electrophilic substitution reaction directs the sulfonyl chloride group to the 5-position of the thiophene ring.
Alternatively, the synthesis can proceed through the formation of 5-bromothiophene-2-sulfonamide, which can then be converted to the corresponding sulfonyl chloride if needed. researchgate.net The sulfonamide can be synthesized by reacting 2-bromothiophene with chlorosulfonic acid, followed by treatment with an ammonia (B1221849) source. researchgate.net
Integration of the L-Valine Residue into Sulfonamide Structures
The final step in the synthesis of N-[(5-bromothien-2-yl)sulfonyl]valine is the coupling of the 5-bromothiophene-2-sulfonyl chloride with the amino group of L-valine. This reaction is a specific example of the classical sulfonyl chloride-amine coupling described earlier.
The N-acylation of amino acids with sulfonyl chlorides is a well-established transformation. mdpi.comnih.gov The reaction is typically performed under basic conditions to facilitate the nucleophilic attack of the amino group on the sulfonyl chloride and to neutralize the generated HCl. A common procedure is the Schotten-Baumann reaction, which is carried out in a two-phase system of water and an organic solvent, with a base such as sodium hydroxide (B78521). mdpi.com
For the synthesis of N-[(5-bromothien-2-yl)sulfonyl]valine, L-valine would be dissolved in an aqueous basic solution and then treated with 5-bromothiophene-2-sulfonyl chloride, likely dissolved in an immiscible organic solvent like dichloromethane. mdpi.com After the reaction is complete, acidification of the aqueous layer would precipitate the desired product.
It is important to note that during the coupling reaction, the stereochemistry of the chiral center in L-valine is generally preserved.
N-Acylation and Other Coupling Methods with L-Valine
The most direct method for synthesizing N-[(5-bromothien-2-yl)sulfonyl]valine is the N-sulfonylation of L-valine with 5-bromothiophene-2-sulfonyl chloride. This reaction is analogous to the well-established Schotten-Baumann conditions, a reliable method for N-acylation. mdpi.com In this procedure, L-valine is first deprotonated with a base, typically an aqueous solution of sodium hydroxide, to enhance the nucleophilicity of the amino group. The resulting valinate salt is then reacted with the sulfonyl chloride, which is often dissolved in an immiscible organic solvent like dichloromethane, to yield the final sulfonamide product. mdpi.com
The reaction is typically initiated at a reduced temperature (0–5 °C) to control the exothermic nature of the reaction and minimize potential side reactions. After the addition is complete, the mixture is allowed to warm to room temperature to ensure the reaction proceeds to completion. mdpi.com Acidification of the aqueous phase then precipitates the desired N-acylated amino acid product, which can be isolated through filtration. This method is highly effective, often resulting in excellent yields for analogous N-acyl-L-valine derivatives. mdpi.com
Below is a table summarizing the typical reaction conditions for this coupling method.
Table 1: Representative Reaction Conditions for N-Sulfonylation of L-Valine
| Parameter | Condition | Purpose |
|---|---|---|
| Nucleophile | L-Valine | Chiral amino acid source |
| Electrophile | 5-bromothiophene-2-sulfonyl chloride | Provides the thienyl sulfonyl moiety |
| Base | Sodium Hydroxide (NaOH) | Deprotonates the amino group of valine |
| Solvent System | Dichloromethane / Water | Biphasic system for reaction and separation |
| Temperature | 0–5 °C initially, then room temperature | To control the reaction rate and prevent side reactions |
| Workup | Acidification (e.g., with HCl) | To precipitate the final product |
Stereoselective Synthetic Approaches for Valine-Derived Sulfonamides
A significant advantage of using amino acids as starting materials in sulfonamide synthesis is the inherent chirality they provide, allowing for straightforward stereoselective synthesis. acs.org When L-valine is used as the nucleophile, the stereochemical integrity of the α-carbon is preserved throughout the N-sulfonylation reaction. The reaction occurs at the nitrogen atom and does not involve the chiral center directly, thus proceeding with retention of configuration.
This substrate-controlled stereoselectivity ensures that the resulting N-[(5-bromothien-2-yl)sulfonyl]valine is produced as a single enantiomer, specifically the (S)-enantiomer, corresponding to the natural L-configuration of the valine precursor. More complex stereoselective syntheses, such as those involving the addition of sulfonyl anions to chiral N-sulfinyl imines, have been developed for creating β-amino sulfonamides with high diastereoselectivity, further highlighting the importance of stereocontrol in this class of compounds. nih.gov However, for the direct synthesis of the title compound, the chirality of L-valine itself is sufficient to direct the stereochemical outcome.
Multi-Step Synthetic Sequences for N-[(5-bromothien-2-yl)sulfonyl]valine Analogs
The synthesis of analogs of N-[(5-bromothien-2-yl)sulfonyl]valine can be achieved through more complex, multi-step sequences that often employ powerful synthetic strategies like cascade reactions to build molecular complexity efficiently.
Cascade and Domino Reactions in the Preparation of Thienyl Sulfonamide Valine Derivatives
Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. This approach is highly efficient for constructing complex molecular architectures. For the synthesis of thienyl sulfonamide analogs, a cascade reaction could be employed to first construct the substituted thiophene ring system, which is then coupled to the valine moiety.
A relevant example is the sulfur-assisted five-cascade sequential reaction used to synthesize various substituted thiophenes. nih.gov This process can involve an in situ-generated allenyl allyl sulfide (B99878) undergoing a sequence of a thio-Claisen rearrangement, an intramolecular Michael addition, and a 1,5-proton migration/aromatization to form a highly functionalized thiophene ring. nih.gov Such a thiophene derivative could be designed to include a sulfonyl group or a precursor that can be later converted to a sulfonyl chloride. This advanced strategy offers a powerful route to novel analogs that would be difficult to access through more traditional, linear synthetic approaches. Another example of such a strategy is the use of a Knoevenagel condensation/aza-Wittig reaction cascade to prepare complex sulfonamides. nih.gov
Analytical and Spectroscopic Characterization Techniques for Structural Elucidation of Synthesized Compounds
The structural confirmation of N-[(5-bromothien-2-yl)sulfonyl]valine relies on a combination of modern spectroscopic techniques. Each method provides specific information about the different parts of the molecule, and together they allow for unambiguous structural elucidation.
Key analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon skeleton of the molecule. uobasrah.edu.iq
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the S=O bonds of the sulfonamide and the C=O of the carboxylic acid. uobasrah.edu.iq
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, providing further confirmation of its purity and chemical formula.
The expected spectroscopic data for N-[(5-bromothien-2-yl)sulfonyl]valine are summarized in the table below.
Table 2: Predicted Spectroscopic Data for N-[(5-bromothien-2-yl)sulfonyl]valine
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Assignment and Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ ~7.3-7.6 ppm (2H, d) | Two doublets for the two protons on the thiophene ring. |
| α-Proton | δ ~4.0-4.2 ppm (1H, d) | The proton on the α-carbon of the valine moiety, coupled to the NH proton. | |
| β-Proton | δ ~2.1-2.3 ppm (1H, m) | The methine proton of the isopropyl group. | |
| γ-Protons | δ ~0.9-1.1 ppm (6H, d) | The two methyl groups of the isopropyl moiety, which may appear as two distinct doublets. | |
| NH Proton | δ ~8.0-8.5 ppm (1H, d) | The sulfonamide proton, which is exchangeable with D₂O. | |
| COOH Proton | δ ~10-12 ppm (1H, s) | The carboxylic acid proton, which is exchangeable with D₂O. | |
| ¹³C NMR | Carboxylic Carbonyl | δ ~173-176 ppm | The carbon of the carboxylic acid group (COOH). |
| Aromatic Carbons | δ ~125-145 ppm | Four distinct signals for the carbons of the bromothiophene ring. | |
| α-Carbon | δ ~58-62 ppm | The chiral α-carbon of the valine moiety. mdpi.com | |
| β-Carbon | δ ~30-32 ppm | The methine carbon of the isopropyl group. | |
| γ-Carbons | δ ~18-20 ppm | The two methyl carbons of the isopropyl group, may be non-equivalent. mdpi.com | |
| IR Spectroscopy | O-H Stretch | 2500-3300 cm⁻¹ (broad) | Characteristic of the carboxylic acid O-H bond. |
| N-H Stretch | 3200-3300 cm⁻¹ | The sulfonamide N-H bond. | |
| C=O Stretch | 1700-1725 cm⁻¹ | The carbonyl of the carboxylic acid. |
Computational Approaches in the Study of N 5 Bromothien 2 Yl Sulfonyl Valine
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein or enzyme. This method is crucial for understanding the potential mechanism of action of a compound by visualizing its interactions within the active site of a biological target.
Prediction of Binding Interactions with Prospective Biological Targets
Molecular docking simulations are employed to predict how N-[(5-bromothien-2-yl)sulfonyl]valine might interact with various prospective biological targets. For analogous sulfonamide derivatives, targets often include enzymes such as carbonic anhydrases, kinases, proteases, and anti-apoptotic proteins like Mcl-1. qub.ac.ukuomustansiriyah.edu.iq The docking process places the ligand (the compound) into the binding site of the receptor and scores the different binding poses based on factors like intermolecular forces.
The predicted interactions for a molecule like N-[(5-bromothien-2-yl)sulfonyl]valine would typically involve:
Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (from the N-H) and acceptor (from the oxygens). The carboxyl group of the valine moiety also provides hydrogen bonding capabilities.
Hydrophobic Interactions: The isopropyl group of the valine residue and the bromothiophene ring are expected to form hydrophobic interactions with nonpolar pockets within the active site.
Halogen Bonds: The bromine atom on the thiophene (B33073) ring can participate in halogen bonding, an important and increasingly recognized non-covalent interaction in drug design.
Studies on similar compounds, such as quinoline-based iminothiazoline derivatives, have shown that a combination of hydrogen bonds and hydrophobic interactions with active site residues is critical for binding affinity. nih.gov
Analysis of Ligand-Protein Complex Formation and Preferred Binding Geometries
Docking algorithms generate multiple possible binding poses of the ligand within the protein's active site, each with a corresponding binding energy score. The pose with the lowest binding energy is generally considered the most stable and representative of the preferred binding geometry. ekb.egresearchgate.net Analysis of this complex reveals the spatial arrangement of the ligand relative to the protein's functional groups.
Identification of Key Amino Acid Residues and Interaction Motifs within Active Sites
A primary outcome of molecular docking is the identification of specific amino acid residues that are crucial for binding. By analyzing the optimal binding pose, researchers can pinpoint which residues form hydrogen bonds, hydrophobic contacts, or other interactions with the ligand. For example, in a docking study of a novel elastase inhibitor, the compound was found to form a key hydrogen bond with the Gln34 residue and hydrophobic interactions with residues like Asn76, Tyr38, and Leu73. nih.gov Similarly, docking sulfonamide derivatives into the active site of viral main proteases identified interactions with catalytic residues like HIS41 and CYS145. nih.gov
Based on studies of analogous compounds, a hypothetical interaction profile for N-[(5-bromothien-2-yl)sulfonyl]valine with a target protein could be constructed, as illustrated in the table below.
| Compound Moiety | Potential Interaction Type | Interacting Amino Acid Residue (Example) |
|---|---|---|
| Sulfonyl Group (-SO₂-) | Hydrogen Bond | Arginine, Lysine (B10760008), Serine |
| Thiophene Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
| Bromine Atom | Halogen Bond / Hydrophobic | Glycine, Leucine (B10760876), Asparagine |
| Valine Isopropyl Group | Hydrophobic | Valine, Leucine, Isoleucine |
| Valine Carboxyl Group | Hydrogen Bond / Ionic Bond | Histidine, Serine, Lysine |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules.
Development of Predictive Models for Biological Activity of Analogs
To develop a QSAR model for analogs of N-[(5-bromothien-2-yl)sulfonyl]valine, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR), to build a predictive model. nih.govnih.gov
The resulting model is an equation that relates the biological activity (e.g., pIC₅₀, which is -logIC₅₀) to the most relevant descriptors. For a series of sulfonamide derivatives with anticancer activity, a reliable QSAR model was built using MLR, which could then be used to guide the design of new compounds. nih.gov The predictive power of such models is rigorously tested through internal and external validation techniques to ensure their robustness and reliability. nih.gov
Correlation of Molecular Descriptors with Observed Biological Responses
The core of QSAR analysis is identifying which molecular properties are correlated with biological activity. These properties, known as molecular descriptors, can be categorized as electronic, steric, hydrophobic, or topological. For thiophene and sulfonamide derivatives, several types of descriptors have been shown to be important. nih.govekb.egjetir.org
Electronic Descriptors: Properties like electronegativity, electrophilicity, and Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energies are often crucial. researchgate.netmdpi.com For instance, the presence of electron-withdrawing groups can influence the binding affinity of sulfonamides. qub.ac.uk
Steric/Topological Descriptors: These describe the size and shape of the molecule, such as van der Waals volume and molecular refractivity. These factors determine how well the molecule fits into the target's active site. nih.gov
Hydrophobicity Descriptors: The octanol-water partition coefficient (logP) is a common descriptor that relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets in a protein.
The table below summarizes key molecular descriptors and their potential influence on the biological activity of N-[(5-bromothien-2-yl)sulfonyl]valine analogs, based on published QSAR studies of related compounds.
| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |
|---|---|---|
| Electronic | Electrophilicity Index (ω) | Correlates with the reactivity of the molecule and its ability to accept electrons, influencing binding. ekb.eg |
| Steric | Molecular Refractivity (MR) | Relates to molecular volume and polarizability; an optimal size is often required for effective binding. ekb.eg |
| Hydrophobic | Octanol-Water Partition Coefficient (logP) | Impacts membrane permeability and hydrophobic interactions within the binding site. nih.gov |
| Topological | Topological Polar Surface Area (TPSA) | Estimates the polar surface area, which is related to hydrogen bonding potential and cell permeability. |
| Quantum Chemical | HOMO-LUMO Energy Gap | Indicates the chemical stability and reactivity of the molecule. A smaller gap suggests higher reactivity. mdpi.com |
By combining these computational approaches, researchers can build a comprehensive understanding of a compound's potential as a therapeutic agent, guiding further experimental work and accelerating the drug discovery process.
Molecular Dynamics Simulations
Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed view of the interactions between a ligand, such as N-[(5-bromothien-2-yl)sulfonyl]valine, and its biological target, revealing information about the stability of their complex and the conformational changes that may occur.
The stability of the ligand-target complex can be assessed by monitoring key metrics over the simulation time, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD suggests that the ligand remains securely bound. Furthermore, analysis of the intermolecular interactions, including hydrogen bonds and van der Waals forces, can elucidate the key residues responsible for binding affinity and selectivity. nih.gov
Conformational dynamics studies would reveal how the ligand and protein adapt to each other upon binding. This can involve subtle changes in the ligand's geometry or more significant rearrangements in the protein's structure. Understanding these dynamics is crucial for rational drug design, as it can inform the development of more potent and selective inhibitors. researchgate.net
Density Functional Theory (DFT) Studies
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity.
Specific DFT studies on N-[(5-bromothien-2-yl)sulfonyl]valine are not extensively documented. However, DFT calculations on analogous sulfonamide derivatives provide a framework for the expected findings. rsc.orgnih.gov These studies are instrumental in understanding the molecule's intrinsic properties.
The electronic structure analysis would reveal the distribution of electron density and the nature of chemical bonds within the molecule. This is fundamental to understanding its stability and reactivity.
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netespublisher.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. espublisher.com A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Structure Activity Relationship Sar Studies of N 5 Bromothien 2 Yl Sulfonyl Valine and Its Analogs
Impact of Thiophene (B33073) Moiety Modifications on Biological Activity
The thiophene ring is a key component of many pharmacologically active compounds, and its substitution pattern significantly influences the biological profile of N-[(5-bromothien-2-yl)sulfonyl]valine analogs. nih.gov Modifications to this heterocyclic system, particularly through halogenation, have been a central focus of SAR studies.
Effect of Halogenation (e.g., Bromine vs. Chlorine) and their Positional Isomerism on Activity
The nature and position of halogen substituents on the thiophene ring are critical determinants of biological activity. The presence of a halogen at the 5-position of the thiophene-2-sulfonamide (B153586) core is a common feature in many biologically active molecules.
Research into halogenated thiophenes has shown that the type of halogen (e.g., bromine vs. chlorine) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets. Studies on the Suzuki coupling reactions of 2-bromo-5-chloro thiophene indicate a higher reactivity of the C-Br bond compared to the C-Cl bond. nih.gov This difference in reactivity highlights the distinct electronic environments created by each halogen, which can translate to differences in binding affinity and biological effect.
In a series of 5-bromo-N-alkylthiophene-2-sulfonamides synthesized to evaluate antibacterial efficacy, the 5-bromo substituent was a key feature of the parent structure. nih.govresearchgate.net The resulting compounds showed potent activity against resistant bacterial strains, underscoring the importance of the bromothiophene moiety. For instance, 5-bromo-N-propylthiophene-2-sulfonamide demonstrated a minimum inhibitory concentration (MIC) of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. researchgate.net
While direct comparative studies between the 5-bromo and 5-chloro analogs of N-[(5-bromothien-2-yl)sulfonyl]valine are not extensively detailed in available literature, SAR principles suggest that such a substitution would impact activity. Bromine is larger and more polarizable than chlorine, which could lead to enhanced van der Waals interactions with a target protein. Conversely, the greater electronegativity of chlorine could alter the charge distribution across the thiophene ring, potentially affecting hydrogen bonding or other electrostatic interactions.
Positional isomerism is also a crucial factor. Studies on positional isomers of bromo-benzimidazole derivatives have demonstrated that the location of the bromine atom significantly influences antimicrobial and antitubercular activities. researchgate.net By analogy, moving the bromine from the 5-position to the 3- or 4-position on the thiophene ring of N-[(5-bromothien-2-yl)sulfonyl]valine would drastically alter the molecule's shape and electronic profile, likely leading to a significant change, and often a reduction, in biological activity.
| Compound | Halogen at Position 5 | N-Alkyl Group | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|---|
| Analog 1 | Bromine | Ethyl | - | - |
| Analog 2 | Bromine | Propyl | 0.39 | 0.78 |
| Analog 3 | Bromine | Isopropyl | - | - |
Influence of Sulfonyl Linkage Modifications on Molecular Interactions
The sulfonamide linkage (-SO₂NH-) is a cornerstone of a vast array of therapeutic agents and is fundamental to the structure of N-[(5-bromothien-2-yl)sulfonyl]valine. nih.gov This functional group is not merely a linker but an active participant in molecular interactions that dictate the compound's pharmacological effect.
Role of the Sulfonyl Group in Ligand-Target Binding and Pharmacological Effect
The sulfonamide group is a privileged pharmacophore due to its unique physicochemical properties. It is a strong hydrogen bond donor (via the N-H) and acceptor (via the sulfonyl oxygens). nih.gov These properties allow it to form strong, directional interactions with amino acid residues in the active site of target proteins, such as enzymes or receptors. nih.gov
In many instances, the sulfonamide moiety acts as a zinc-binding group, coordinating with the Zn²⁺ ion present in the active site of metalloenzymes like carbonic anhydrases. researchgate.net The geometry and electronic structure of the sulfonamide group are well-suited for this interaction, which is often a key determinant of inhibitory potency. researchgate.net The thiophene and sulfonamide moieties together play a significant role in the inhibition of such enzymes. nih.gov The strongly electron-withdrawing nature of the sulfonyl group also influences the acidity of the N-H proton, which can be crucial for binding. ijpsonline.com
Molecular docking studies on various sulfonamide-containing compounds have repeatedly confirmed the critical role of this group in anchoring the ligand within the binding pocket and establishing a network of hydrogen bonds that stabilize the ligand-target complex. nih.gov
Exploration of Linker Length and Heteroatom Variations in Sulfonamide Scaffolds
Studies on other classes of molecules have shown that linker length is a critical parameter for biological activity. An optimal linker length is necessary to correctly position the key pharmacophoric elements (in this case, the bromothiophene and valine moieties) to allow for simultaneous and favorable interactions with their respective binding sites on the target protein. An improperly sized linker can introduce steric strain or fail to bridge the distance between binding pockets, leading to a loss of affinity.
Introducing heteroatoms (e.g., oxygen, additional nitrogen atoms) into the linker can alter its flexibility, polarity, and hydrogen bonding capacity. For example, replacing a methylene (B1212753) (-CH₂-) group with an oxygen atom can introduce a hydrogen bond acceptor and change the conformational preferences of the linker. Similarly, incorporating amide or imine functionalities can add rigidity and further hydrogen bonding potential. SAR studies on sulfonamide derivatives with imine linkers have demonstrated that these modifications can yield potent biological activity. researchgate.net
Valine Residue and Amino Acid Side-Chain Variations
The incorporation of amino acids into drug candidates is a common strategy to enhance biological activity, improve pharmacokinetic properties, and exploit specific transport mechanisms. researchgate.netnih.gov The valine residue in N-[(5-bromothien-2-yl)sulfonyl]valine is a critical component, with its specific stereochemistry and side-chain structure being key to its function.
Stereochemical Effects on Biological Activity (Stereochemical SAR or S-SAR)
Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. The interaction between a chiral drug and its target is often stereospecific, meaning that one enantiomer may exhibit significantly higher potency than the other.
N-[(5-bromothien-2-yl)sulfonyl]valine contains a chiral center at the alpha-carbon of the valine residue. The naturally occurring form is L-valine ((S)-configuration). It is well-established in medicinal chemistry that the two enantiomers of a chiral drug can have different pharmacodynamic and pharmacokinetic profiles. Typically, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
In the context of this compound, the L-valine configuration is presumed to be the eutomer, providing the optimal spatial arrangement of the isopropyl side chain and the carboxyl and amino groups for interaction with the biological target. Replacing L-valine with its mirror image, D-valine ((R)-configuration), would reverse the orientation of these groups. This change would likely disrupt the established binding interactions within the chiral environment of the target protein, leading to a significant decrease in or complete loss of activity. While D-valine has specific biological roles and applications, such as inhibiting fibroblast growth, the L-isomer is the one incorporated into proteins and is generally considered the more biologically active form for interactions mimicking natural peptide ligands. medchemexpress.comdrugbank.com
The choice of amino acid also matters. The branched, hydrophobic isopropyl side chain of valine is a specific structural feature. Replacing valine with other amino acids, such as alanine (B10760859) (smaller methyl side chain) or leucine (B10760876) (larger isobutyl side chain), would systematically alter the size, shape, and lipophilicity of this part of the molecule, directly impacting its fit and interactions within the binding pocket.
| Isomer | General Biological Role | Expected Impact on Activity |
|---|---|---|
| L-Valine | Natural proteinogenic amino acid, biologically active in many pathways. drugbank.com | Expected to be the more potent enantiomer (eutomer). |
| D-Valine | Non-proteinogenic, has specific roles (e.g., in some bacterial cell walls). medchemexpress.com | Expected to be significantly less active or inactive (distomer). |
Importance of the Chiral Center and the Isopropyl Side Chain of Valine for Activity
The incorporation of L-valine into the structure of N-[(5-bromothien-2-yl)sulfonyl]valine is a critical design choice, conferring both chirality and specific steric and hydrophobic properties that are fundamental to its biological activity.
Chiral Center: The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, being composed of L-amino acids. This chirality results in stereoselective recognition and interaction with small molecule ligands nih.govmdpi.com. Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles mdpi.com. In the synthesis of related bioactive N-acyl-L-valine derivatives, the use of the naturally occurring L-enantiomer is a deliberate choice, suggesting that the (S)-configuration at the α-carbon is essential for proper orientation and high-affinity binding within the target's active site mdpi.com. The (R)-enantiomer, or a racemic mixture, would likely result in diminished or altered activity due to a suboptimal fit with the chiral biological target. Chiral sulfonamides are recognized as important building blocks in molecules of biological importance nih.govresearchgate.net.
Table 1: Importance of Valine's Structural Features
Modifications to the Amino Acid Moiety and their Pharmacological Consequences
Altering the amino acid component of N-sulfonyl amino acid derivatives is a cornerstone of SAR studies, allowing for the fine-tuning of pharmacological properties. Replacing valine with other amino acids can lead to profound changes in activity, selectivity, and pharmacokinetics by modifying steric bulk, hydrophobicity, and electronic properties frontiersin.org.
For instance, substituting valine with a smaller, less lipophilic amino acid like alanine (methyl side chain) or glycine (hydrogen side chain) would likely reduce binding affinity if the target possesses a distinct hydrophobic pocket tailored for the isopropyl group. Conversely, if steric hindrance is an issue, a smaller side chain might improve activity.
Replacing valine with a larger aliphatic amino acid such as leucine (isobutyl side chain) or isoleucine (sec-butyl side chain) explores the size limits of the hydrophobic pocket. This could potentially enhance hydrophobic interactions and improve potency, provided the larger side chain can be accommodated by the target.
Introducing an aromatic amino acid like phenylalanine would fundamentally change the nature of the interaction from purely hydrophobic to include potential π-π stacking with aromatic residues (e.g., tyrosine, tryptophan, or phenylalanine) in the binding site, which could significantly alter the binding mode and activity nih.gov.
Studies on related 4-acetamidobenzenesulfonyl amino acid derivatives have demonstrated that the nature of the amino acid directly influences antimicrobial efficacy. As shown in the table below, derivatives of valine, alanine, and tryptophan all exhibit activity, but the extent of that activity varies, highlighting the pharmacological consequences of modifying this moiety cihanuniversity.edu.iq.
Table 2: Predicted Pharmacological Consequences of Amino Acid Modifications
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling and lead optimization are essential processes in drug discovery that aim to identify the key structural features of a molecule responsible for its biological activity and to systematically modify it to enhance its therapeutic profile.
Derivation of Key Structural Features Essential for Desired Biological Activity
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. For the N-[(5-bromothien-2-yl)sulfonyl]valine class of compounds, the key pharmacophoric features can be derived from its constituent parts and comparison with related analogs.
Halogenated Heterocyclic Ring: The 5-bromothiophene moiety is a critical feature. The thiophene ring serves as a rigid scaffold, while the sulfur atom and aromatic system can engage in various non-covalent interactions. The bromine atom at the 5-position significantly increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic targets mdpi.com. It can also participate in halogen bonding, a specific and directional interaction with electron-rich atoms like oxygen or nitrogen.
Sulfonamide Linker: The -SO₂NH- group is a common and vital pharmacophoric element in many drugs nih.gov. It is a stable, non-hydrolyzable amide isostere. The oxygen atoms are potent hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, allowing for strong, directional interactions with the target protein.
Amino Acid Side Chain: As detailed previously, the isopropyl group of valine provides a necessary hydrophobic feature for binding affinity. This part of the pharmacophore is responsible for occupying a specific hydrophobic pocket.
Carboxylic Acid: The terminal carboxylate (-COOH) group is a strong hydrogen bond donor and acceptor. At physiological pH, it is typically deprotonated (-COO⁻), allowing it to form ionic bonds (salt bridges) with positively charged residues like lysine (B10760008) or arginine in the target protein, which can serve as a powerful anchoring point.
Rational Design of New Derivatives Based on Established SAR Principles
Rational design uses the established SAR and pharmacophore models to guide the synthesis of new derivatives with improved properties researchgate.netresearchgate.net. For N-[(5-bromothien-2-yl)sulfonyl]valine, several optimization strategies can be envisioned.
Modification of the Heterocycle: The 5-bromo substituent on the thiophene ring is a prime site for modification. Replacing bromine with other halogens (e.g., chlorine) or bioisosteres (e.g., -CF₃, -CN) can modulate the electronic and steric properties of the ring. Furthermore, synthetic strategies like the Suzuki-Miyaura cross-coupling reaction can be used to replace the bromine with a wide variety of aryl or heteroaryl groups, exploring new interaction possibilities nih.gov.
Altering the Amino Acid: As discussed in section 5.3.3, systematic replacement of valine with other natural or unnatural amino acids is a powerful strategy to probe the steric and electronic requirements of the binding site.
Derivatization of the Carboxylic Acid: The carboxylic acid can be converted into esters or amides. This modification neutralizes the negative charge, which can improve cell permeability and alter the binding mode. These derivatives can also act as prodrugs, which are metabolized back to the active carboxylic acid in vivo. A more complex strategy involves the intramolecular cyclization of N-acyl amino acids to form heterocyclic structures like 4H-1,3-oxazol-5-ones, which can serve as reactive intermediates for further diversification or possess their own unique biological activities mdpi.com.
Table 3: Rational Design Strategies for Lead Optimization
Advanced Research Directions and Future Therapeutic Implications
Design and Synthesis of Multi-Targeting Agents Based on the N-[(5-bromothien-2-yl)sulfonyl]valine Scaffold
The development of multi-target drugs is a growing area of focus for treating complex diseases like cancer and neurodegenerative disorders, where affecting a single target may be insufficient. nih.gov The N-[(5-bromothien-2-yl)sulfonyl]valine structure is a promising starting point, or "scaffold," for creating such agents. This concept of using privileged structures as templates is a cornerstone of modern drug discovery. mdpi.com
The design strategy involves using the core scaffold as a foundation to which other pharmacophores (active molecular groups) can be attached. The N-[(5-bromothien-2-yl)sulfonyl]valine scaffold itself contains several key features:
A Thiophene (B33073) Ring: A common heterocycle in medicinal chemistry known for its favorable electronic properties and ability to engage in various biological interactions.
A Sulfonamide Group: A well-established pharmacophore present in numerous approved drugs, known for its ability to bind to enzymes and receptors.
A Valine Residue: An amino acid that can influence solubility, cell permeability, and provide specific interactions with biological targets.
A Bromine Atom: A halogen that can increase lipophilicity and participate in halogen bonding, potentially enhancing binding affinity to target proteins.
By strategically modifying this scaffold, multi-targeting agents can be synthesized. For instance, the valine portion could be chemically linked to another molecule known to inhibit a different, but related, disease pathway. This molecular hybridization approach aims to combine the activities of two distinct molecules into a single, more effective compound. The synthesis would likely involve standard peptide coupling techniques to attach other molecules to the carboxylic acid or amine group of the valine residue, while modifications to the bromothiophene ring could be achieved through cross-coupling reactions.
| Scaffold Component | Potential Modification | Therapeutic Rationale |
| Valine (Carboxyl group) | Amide coupling with a known kinase inhibitor | Creates a dual-action agent for cancer therapy |
| Thiophene Ring (Position 3 or 4) | Suzuki coupling to add an aryl group | Modulate activity against a secondary target |
| Bromine Atom | Substitution with other halogens (F, Cl, I) | Fine-tune binding affinity and selectivity mdpi.com |
Development of Targeted Therapies Leveraging Thienyl Sulfonamide Valine Conjugates
Targeted therapies aim to deliver cytotoxic agents specifically to diseased cells, minimizing damage to healthy tissue. The N-[(5-bromothien-2-yl)sulfonyl]valine molecule is well-suited for use in such systems, particularly in the development of small molecule-drug conjugates (SMDCs) or as a component in larger antibody-drug conjugates (ADCs). nih.govnih.gov
In this approach, the thienyl sulfonamide valine moiety would act as a payload or a linker system. The valine component is particularly interesting, as specific amino acid sequences, such as valine-citrulline or valine-alanine, are known to be cleavable by enzymes like cathepsin B, which are often overexpressed inside tumor cells. nih.govnih.govresearchgate.net This allows for the targeted release of a potent cytotoxic drug once the conjugate has been internalized by the cancer cell.
Furthermore, conjugating therapeutic agents with amino acids like valine can improve their pharmacokinetic properties. Studies on other molecules, such as niclosamide, have shown that conjugation with valine can enhance solubility and oral bioavailability, making the drug more effective. mdpi.com A thienyl sulfonamide valine conjugate could therefore be designed to target specific cell types and release a therapeutic agent in a controlled manner.
| Conjugate Type | Role of the Valine Scaffold | Mechanism of Action | Potential Application |
| Small Molecule-Drug Conjugate (SMDC) | Targeting ligand and cleavable linker | Binds to a surface receptor on cancer cells; valine linker is cleaved intracellularly to release a drug. nih.gov | Targeted chemotherapy for solid tumors |
| Antibody-Drug Conjugate (ADC) | Part of the linker-payload system | An antibody directs the conjugate to a specific antigen on the cell surface; the valine-containing linker is cleaved to release the payload. nih.govresearchgate.net | Highly specific cancer immunotherapy |
Strategies for Enhancing Selectivity and Efficacy through Molecular Design
Once a lead compound like N-[(5-bromothien-2-yl)sulfonyl]valine is identified, medicinal chemists employ various strategies to optimize its properties. The primary goals are to increase its efficacy (potency against the intended target) and selectivity (reducing its effect on other, unintended targets), which in turn improves the safety profile.
Structure-activity relationship (SAR) studies are central to this process. nih.gov By synthesizing a series of analogs where specific parts of the molecule are systematically changed, researchers can determine which molecular features are critical for biological activity.
For the N-[(5-bromothien-2-yl)sulfonyl]valine scaffold, key strategies would include:
Modification of the Thiophene Ring: Research on similar brominated scaffolds has shown that replacing the bromine atom with other groups like fluorine, iodine, or trifluoromethyl can significantly alter biological activity. mdpi.com The position of the bromine (position 5) is also crucial and could be moved to explore different binding interactions.
Varying the Amino Acid: The valine residue could be replaced with other natural or unnatural amino acids. Changing the size, lipophilicity, or charge of the amino acid side chain would directly impact how the molecule fits into its target's binding pocket.
Altering the Sulfonamide Linker: The geometry and flexibility of the molecule can be adjusted by modifying the sulfonamide linker, potentially leading to a better fit with the biological target and enhanced potency.
Computational tools such as molecular docking and in silico ADME (absorption, distribution, metabolism, and excretion) prediction can guide this design process, helping to prioritize the synthesis of compounds with the highest likelihood of success. mdpi.com
Future Prospects and Unexplored Avenues in Academic Research on N-[(5-bromothien-2-yl)sulfonyl]valine Analogs
The N-[(5-bromothien-2-yl)sulfonyl]valine scaffold represents a largely untapped area for academic research, with numerous potential avenues for exploration. Based on the known biological activities of its constituent parts, several promising research directions can be envisioned.
Antimicrobial and Antifungal Agents: Sulfonamides are classic antibacterial agents, and recent studies have shown that N-acyl-valine derivatives can possess potent activity against Gram-positive bacteria and biofilms. mdpi.com Analogs of N-[(5-bromothien-2-yl)sulfonyl]valine could be synthesized and screened for their effectiveness against drug-resistant bacterial and fungal strains.
Anticancer Therapeutics: Thiazole and sulfonamide-containing compounds have been evaluated as anticancer agents. nih.gov Future research could focus on evaluating N-[(5-bromothien-2-yl)sulfonyl]valine analogs for their ability to inhibit cancer cell proliferation or to act as inhibitors of specific enzymes involved in cancer progression, such as kinases or proteases.
Neurological Disorders: Organosulfone compounds are being investigated for their potential in treating neurodegenerative diseases. For example, masupirdine, a bromophenyl sulfonyl derivative, has been studied for the symptomatic treatment of Alzheimer's disease. mdpi.com This suggests that the N-[(5-bromothien-2-yl)sulfonyl]valine scaffold could be explored for activity against targets relevant to neurological conditions.
Probes for Chemical Biology: Well-designed analogs could be developed into chemical probes to study biological pathways. By attaching fluorescent tags or affinity labels, these molecules could be used to identify and validate new drug targets.
The synthesis of a diverse chemical library based on the N-[(5-bromothien-2-yl)sulfonyl]valine scaffold, followed by broad biological screening, would be a critical first step in unlocking the full therapeutic potential of this promising class of molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(5-bromothien-2-yl)sulfonyl]valine, and how can reaction conditions be optimized?
- Methodology : A two-step approach is typically employed:
Sulfonation : React 5-bromothiophene-2-sulfonyl chloride with L-valine under alkaline conditions (e.g., NaOH in CH₂Cl₂ at 0–5°C for 30 minutes), followed by acidification to precipitate the product .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
- Optimization : Adjust molar ratios (1:1.2 for sulfonyl chloride:amino acid) and monitor reaction progress via TLC. Anhydrous AlCl₃ may enhance electrophilic substitution in thienyl systems .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- ¹H/¹³C NMR : Confirm sulfonamide bond formation (δ 3.5–4.0 ppm for NH-SO₂) and thienyl bromine substitution (δ 7.2–7.5 ppm aromatic protons) .
- FTIR : Validate sulfonyl group (asymmetric SO₂ stretch at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹) and valine’s carboxylate (C=O at ~1700 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₉H₁₁BrN₂O₄S₂).
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Protocol :
- Solubility Screening : Test in DMSO (primary solvent), PBS (pH 7.4), and ethanol at 25°C. Centrifuge suspensions (10,000 rpm, 10 min) to isolate insoluble fractions .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to bromothienyl photosensitivity .
Advanced Research Questions
Q. How can structural modifications of the sulfonamide or thienyl group enhance biological activity?
- Design Strategy :
- Thienyl Modifications : Replace bromine with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to improve electrophilicity and receptor binding .
- Valine Substitution : Use D-valine or non-natural amino acids (e.g., tert-leucine) to alter stereochemistry and metabolic stability .
- Data-Driven Example : In analogous sulfonamides, 4-bromophenyl substitutions increased antimicrobial efficacy by 3-fold compared to unsubstituted analogs .
Q. What experimental approaches resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?
- Analytical Framework :
Dose-Response Analysis : Use IC₅₀/EC₅₀ comparisons across cell lines (e.g., mammalian vs. bacterial) to identify selective toxicity thresholds .
Mechanistic Studies : Employ ROS assays and DNA intercalation tests to differentiate bactericidal effects from apoptosis induction .
- Case Study : Discrepancies in N-sulfonylvaline derivatives’ antifungal activity were resolved by correlating logP values (>2.5) with membrane permeability limitations .
Q. What in silico tools are effective for predicting binding affinity to biological targets?
- Computational Workflow :
Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., E. coli dihydrofolate reductase, PDB: 1RX2).
MD Simulations : Run 100-ns trajectories in GROMACS to assess sulfonamide-thienyl interactions with active-site residues .
- Validation : Cross-reference predictions with SPR (surface plasmon resonance) binding constants (KD < 10 µM indicates high affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
